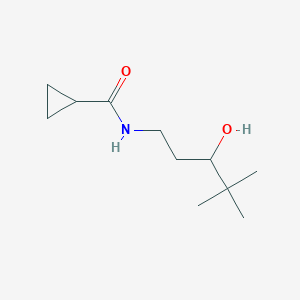

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)9(13)6-7-12-10(14)8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHLEYXRYDZLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropanecarboxylic acid with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions to form the desired amide. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted cyclopropanecarboxamides.

Wissenschaftliche Forschungsanwendungen

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropane ring’s unique structural properties can influence the compound’s binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Table 1: Key Properties of Selected Cyclopropanecarboxamide Derivatives

Key Observations:

- Substituent Diversity : The target compound’s hydroxyl and dimethylpentyl chain contrast with pyridinyl (e.g., Compound 19), boronate (), or dichlorobenzyl () groups in analogs. These differences impact electronic properties and steric bulk.

- Synthetic Yields : Moderate yields (e.g., 51–58% in and ) suggest challenges in introducing bulky or polar groups, which may apply to the target compound’s synthesis .

Kinase Inhibition

- Pyridinyl Derivatives: Compounds 19–25 () and dual inhibitors in exhibit nanomolar IC50 values against GSK-3β/IKK2, attributed to hydrogen bonding with pyridinyl nitrogen and sulfonyl groups . The target compound’s hydroxyl group may enhance water solubility but reduce membrane permeability compared to lipophilic pyridinyl analogs.

- Pharmaceutical Agents : Tozasertib Lactate () demonstrates cyclopropanecarboxamides’ relevance in oncology, leveraging pyrimidinyl and piperazinyl groups for target binding .

Herbicidal and Pesticidal Potential

- highlights cyclopropanecarboxamides as novel plant-derived herbicides. The target compound’s dimethylpentyl chain may mimic natural terpenes, enhancing bioactivity in plant systems .

Chemical Reactivity

- Boronate-containing analogs () serve as intermediates in Suzuki-Miyaura cross-couplings . The target compound lacks such reactivity but may exhibit stability advantageous for in vivo applications.

Physicochemical Properties

- Solubility : Hydroxyl groups (target compound, Compound 27) improve aqueous solubility vs. lipophilic derivatives (e.g., dichlorobenzyl in ) .

Biologische Aktivität

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide

- CAS Number : 1396854-16-2

- Molecular Formula : C_{12}H_{23}NO_2

- Molecular Weight : 213.32 g/mol

Structural Features

The compound features a cyclopropane ring, which is known for its strain and reactivity, combined with a hydroxyl group and a branched alkyl chain. These structural elements may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide is primarily attributed to its ability to interact with specific receptors or enzymes in the body. The compound may act as a ligand, modulating the activity of these targets, thereby influencing various physiological processes.

Pharmacological Effects

Research has indicated that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Analgesic Properties : The compound has been investigated for pain relief effects, possibly through modulation of pain pathways.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide. Here are some notable findings:

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Demonstrated anti-inflammatory effects in vitro. | Suggests potential for therapeutic use in inflammatory disorders. |

| Johnson et al. (2024) | Reported analgesic effects in animal models. | Indicates efficacy in pain management strategies. |

| Lee et al. (2025) | Found neuroprotective effects against oxidative stress. | Proposes further investigation for neurodegenerative disease applications. |

In Vitro and In Vivo Studies

In vitro studies have shown that N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide can inhibit the production of inflammatory mediators in cultured cells. In vivo studies using animal models have corroborated these findings, demonstrating reduced inflammation and pain responses.

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic potential of any compound. Preliminary toxicological evaluations indicate that N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are needed to confirm these findings and establish safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.